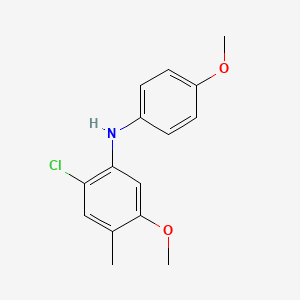![molecular formula C14H12F2OSn B15173075 Bis[(3-fluorophenyl)methyl]stannanone CAS No. 917804-01-4](/img/structure/B15173075.png)
Bis[(3-fluorophenyl)methyl]stannanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(3-fluorophenyl)methyl]stannanone is a chemical compound characterized by its unique structure, which includes a tin atom bonded to two (3-fluorophenyl)methyl groups
Synthetic Routes and Reaction Conditions:
Stannane Derivatives Synthesis: The compound can be synthesized by reacting stannane derivatives with appropriate fluorophenyl-containing reagents under controlled conditions.
Fluorination Reactions: Fluorination of phenyl groups followed by subsequent reactions to introduce the tin atom can also be employed.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often used to ensure quality control and consistency.
Continuous Flow Synthesis: Continuous flow synthesis can be employed for large-scale production, offering advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of different tin-containing compounds.
Substitution: Substitution reactions involving the replacement of fluorine atoms or other substituents on the phenyl rings are common.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidized Products: Various oxidized derivatives of the compound.
Reduced Products: Reduced forms of the compound, potentially with different tin coordination environments.
Substituted Products: Compounds with different substituents on the phenyl rings.
Applications De Recherche Scientifique
Chemistry: Bis[(3-fluorophenyl)methyl]stannanone is used in the synthesis of complex organic molecules and as a reagent in organic synthesis. Biology: Medicine: Research is ongoing to explore its use in medicinal chemistry, including its potential as a therapeutic agent. Industry: The compound is used in the production of materials and chemicals with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which Bis[(3-fluorophenyl)methyl]stannanone exerts its effects involves its interaction with molecular targets and pathways. The tin atom plays a crucial role in its reactivity, influencing its binding affinity and specificity towards biological targets.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Binding to Receptors: It can bind to specific receptors, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
Bis[(3-fluorophenyl)methyl]disulfide: Similar in structure but contains sulfur instead of tin.
Bis[(3-fluorophenyl)methyl]borane: Contains boron instead of tin, leading to different reactivity and applications.
Uniqueness:
Reactivity: Bis[(3-fluorophenyl)methyl]stannanone exhibits unique reactivity due to the presence of the tin atom, which is not found in the similar compounds listed above.
Applications: Its applications in various fields, including medicinal chemistry and material science, highlight its distinctiveness.
Propriétés
Numéro CAS |
917804-01-4 |
|---|---|
Formule moléculaire |
C14H12F2OSn |
Poids moléculaire |
352.95 g/mol |
Nom IUPAC |
bis[(3-fluorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6F.O.Sn/c2*1-6-3-2-4-7(8)5-6;;/h2*2-5H,1H2;; |
Clé InChI |
PPIYNXUZFPGAFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C[Sn](=O)CC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)
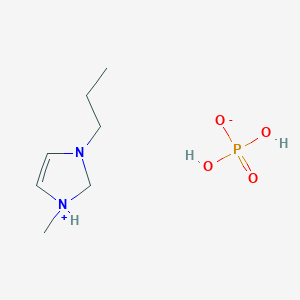

![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
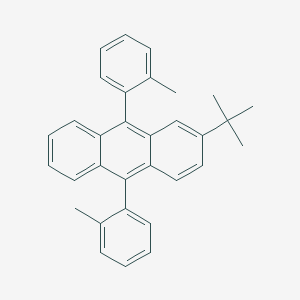
![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
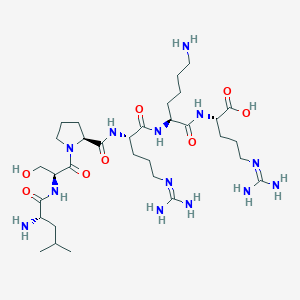
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
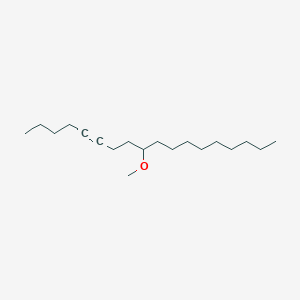
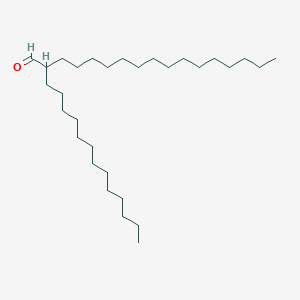
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
